molecular formula C20H14N2O4S B2555728 N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 920708-74-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2555728
CAS No.: 920708-74-3
M. Wt: 378.4
InChI Key: QCTKMWPKVFZZBL-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran-2-yl Intermediate: This step involves the reaction of 2-bromoacetylbenzofuran with aniline derivatives in the presence of a base such as potassium carbonate.

    Thiazole Ring Formation: The intermediate is then reacted with thioamide derivatives under reflux conditions to form the thiazole ring.

    Coupling with Dihydrobenzo[dioxine]: The final step involves coupling the thiazole intermediate with dihydrobenzo[dioxine]-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, HOBt.

    Bases: Potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the benzofuran moiety.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Alkylated thiazole derivatives.

Scientific Research Applications

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Research: The compound is investigated for its potential to interact with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and benzofuran-2-yl methanamine.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.

    Dihydrobenzo[dioxine] Derivatives: Compounds like 2,3-dihydrobenzo[dioxine]-2-carboxylic acid and 2,3-dihydrobenzo[dioxine]-2-methanol.

Uniqueness

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the combination of its three distinct moieties: benzofuran, thiazole, and dihydrobenzo[dioxine] This unique structure imparts a range of biological activities and chemical reactivity that is not commonly found in other compounds

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c23-19(18-10-24-15-7-3-4-8-16(15)26-18)22-20-21-13(11-27-20)17-9-12-5-1-2-6-14(12)25-17/h1-9,11,18H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKMWPKVFZZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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